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molecular formula C8H11BrO2 B1640832 2-bromo-3-ethoxy-2-Cyclohexen-1-one

2-bromo-3-ethoxy-2-Cyclohexen-1-one

Cat. No. B1640832
M. Wt: 219.08 g/mol
InChI Key: AWLXCIUTVIJNGA-UHFFFAOYSA-N
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Patent
US07888338B2

Procedure details

To a solution of 3-ethoxy-2-cyclohexenone (70 g, 499 mmol) in CH2Cl2 (300 mL) as a solvent at 0° C. under argon atmosphere was added in portions N-bromosuccinimide (91 g, 511 mmol) over a period of 1 hour. The suspension was stirred at 0° C. for 1 hour and then at room temperature for 2 hours. The solvent was removed in vacuo and CH2Cl2 added. The solution was washed twice with a cold saturated NaHCO3 solution and with cold H2O, then dried over anhydrous MgSO4, the solvent removed in vacuo and the resulting solid residue was triturated several times with Et2O, the resulting solid dried in vacuo to afford 101 g (92% yield) of the desired product as white crystals which were characterized as follows:
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
91 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH2:9][CH2:8][CH2:7][C:6](=[O:10])[CH:5]=1)[CH3:2].[Br:11]N1C(=O)CCC1=O>C(Cl)Cl>[Br:11][C:5]1[C:6](=[O:10])[CH2:7][CH2:8][CH2:9][C:4]=1[O:3][CH2:1][CH3:2]

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
C(C)OC1=CC(CCC1)=O
Name
Quantity
91 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo and CH2Cl2
ADDITION
Type
ADDITION
Details
added
WASH
Type
WASH
Details
The solution was washed twice with a cold saturated NaHCO3 solution and with cold H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting solid residue was triturated several times with Et2O
CUSTOM
Type
CUSTOM
Details
the resulting solid dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(CCCC1OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 101 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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